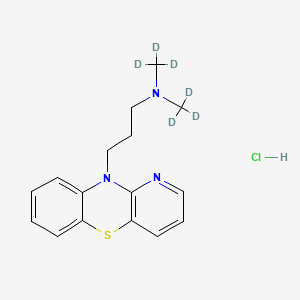
Prothipendyl-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prothipendyl-d6 Hydrochloride is a deuterium-labeled version of Prothipendyl Hydrochloride, a compound known for its anxiolytic, antiemetic, and antihistamine properties. It belongs to the azaphenothiazine group and is primarily used in Europe to treat anxiety and agitation in psychotic syndromes . The deuterium labeling makes it particularly useful in scientific research, especially in the field of drug development, where it serves as a tracer for quantitation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prothipendyl-d6 Hydrochloride involves the incorporation of deuterium into the Prothipendyl Hydrochloride molecule. This is typically achieved by using deuterated reagents in the synthesis process. The primary synthetic route involves the reaction of 1-azaphenothiazine with 3-dimethylaminopropyl chloride in the presence of sodium hydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium and the purity of the final product. The use of high-purity deuterated reagents and solvents is crucial in this process .
Chemical Reactions Analysis
Types of Reactions: Prothipendyl-d6 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of Prothipendyl Hydrochloride to form Prothipendyl sulfoxide .
Common Reagents and Conditions:
Reduction and Substitution: These reactions typically involve standard reagents and conditions used in organic chemistry, such as hydrogenation for reduction and nucleophilic substitution for introducing different functional groups.
Major Products: The major product formed from the oxidation of Prothipendyl Hydrochloride is Prothipendyl sulfoxide .
Scientific Research Applications
Prothipendyl-d6 Hydrochloride is extensively used in scientific research due to its deuterium labeling. This labeling allows for precise quantitation in various analytical techniques, making it valuable in:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying metabolic pathways and drug interactions.
Medicine: Assists in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the development and quality control of pharmaceuticals
Mechanism of Action
The primary mechanism of action of Prothipendyl Hydrochloride involves the antagonism of histamine H1 receptors. Histamine is a neurotransmitter that plays a crucial role in the regulation of the sleep-wake cycle, gastric acid secretion, and immune responses . By blocking these receptors, Prothipendyl Hydrochloride exerts its anxiolytic, antiemetic, and antihistamine effects.
Comparison with Similar Compounds
Uniqueness: Prothipendyl-d6 Hydrochloride is unique due to its deuterium labeling, which enhances its utility in scientific research. This labeling allows for more accurate and sensitive detection in analytical studies, making it a valuable tool in drug development and pharmacokinetic research .
Properties
Molecular Formula |
C16H20ClN3S |
|---|---|
Molecular Weight |
327.9 g/mol |
IUPAC Name |
3-pyrido[3,2-b][1,4]benzothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H19N3S.ClH/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;/h3-5,7-10H,6,11-12H2,1-2H3;1H/i1D3,2D3; |
InChI Key |
CQJSAKJMCVSEGU-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1N=CC=C3)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate](/img/structure/B12429941.png)
![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)

![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[5-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]pentyl]acetamide](/img/structure/B12429959.png)
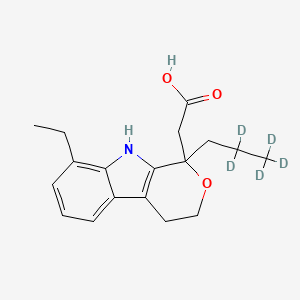
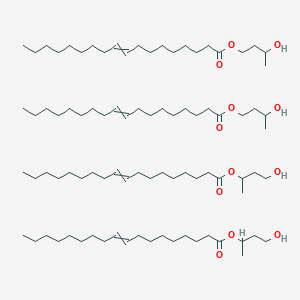

![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
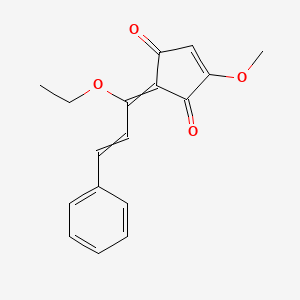
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19-trihydroxy-12-[(2R)-1-(4-hydroxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12429999.png)
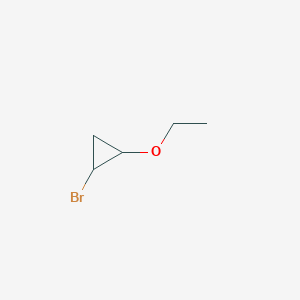
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)

